(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
Description
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by a spirocyclic structure containing a dioxaspiro ring system and a methanamine group
Properties
IUPAC Name |
(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPYMZUFCWXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC(O2)CN)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves several steps. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the methanamine group. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The dioxaspiro ring system can be hydrolyzed under acidic or basic conditions to yield corresponding diols and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The dioxaspiro ring system may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine can be compared with other similar compounds, such as:
1,7-dioxaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size and functional groups.
1,4-dioxaspiro[4.4]nonane: Another spirocyclic compound with a different substitution pattern.
The uniqueness of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine lies in its specific combination of the dioxaspiro ring system and the methanamine group, which imparts distinct chemical and biological properties.
Biological Activity
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine, with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
The synthesis of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine typically involves several steps, including the formation of the spirocyclic ring system followed by the introduction of the methanamine group. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The dioxaspiro ring system may stabilize these interactions, influencing the activity of enzymes and proteins involved in various biological processes.
Comparative Analysis
Below is a comparison of (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine | Dioxaspiro structure with methanamine | Potential enzyme inhibition |
| 1,7-Dioxaspiro[5.5]undecane | Larger spirocyclic structure | Varies in enzyme interaction |
| 1,4-Dioxaspiro[4.4]nonane | Different substitution pattern | Distinct biological properties |
Antimicrobial Properties
Research indicates that compounds similar to (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine exhibit antimicrobial activities against various pathogens. In studies assessing isolated compounds from related species, some derivatives displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. For example, it has been observed that certain structural modifications can enhance its binding affinity to target enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysregulation .
Case Studies
In a study evaluating the bioactivity of several isolated compounds from plant sources, (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine was tested for its efficacy against microbial strains using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays. Results indicated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
